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molecular formula C4H5ClN4 B126448 6-Chloropyrimidine-4,5-diamine CAS No. 4316-98-7

6-Chloropyrimidine-4,5-diamine

Cat. No. B126448
M. Wt: 144.56 g/mol
InChI Key: VNSFICAUILKARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346807B2

Procedure details

Iron dust (1000 g, 17.9 mol) was added to a solution of the crude 6-chloro-5-nitropyrimidin-4-amine (500 g, 2.87 mol) in ethanol (5000 mL) and water (1000 mL). A catalytic amount of concentrated hydrochloric acid (10 mL) was slowly added to the reaction mixture over a period of 20 minutes. During the course of the addition the reaction temperature was observed to increase to 85° C. without external heating and the reaction mixture's color changed from yellow-brown to dark red. After the reaction mixture had cooled down to a temperature of 50° C., the slurry was filtered through a Celite pad, which was then washed with ethanol (3×250 mL). The resulting filtrate was concentrated under reduced pressure to give a yellow solid. This solid was then washed with hexane and dried under reduced pressure to give the title compound as a brown solid. (253 g, overall yield over two steps: 37.1% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.61 (s, 1H), 6.71 (broad s, 2H), 4.94 (broad s, 2H). MS (EI) for C4H5ClN4: 145 (MH+).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
5000 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 g
Type
catalyst
Reaction Step Two
Yield
37.1%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[N+:9]([O-])=O.Cl>C(O)C.O.[Fe]>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[NH2:9]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=C(C(=NC=N1)N)[N+](=O)[O-]
Name
Quantity
5000 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Name
Quantity
1000 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the course of the addition the reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
without external heating
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture had cooled down to a temperature of 50° C.
FILTRATION
Type
FILTRATION
Details
the slurry was filtered through a Celite pad, which
WASH
Type
WASH
Details
was then washed with ethanol (3×250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
WASH
Type
WASH
Details
This solid was then washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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